4-(Heptyloxy)benzoic acid
Overview
Description
4-(Heptyloxy)benzoic acid, also known as p-Heptyloxybenzoic acid, is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a heptyloxy group. This compound is known for its applications in the synthesis of liquid crystals and medicinal compounds .
Mechanism of Action
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Result of Action
It is known to be used in the synthesis of liquid crystals, including chiral ferroelectric benzoates , and in the preparation of medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Heptyloxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Reduction: Reduction of the carboxylic acid group to form the corresponding alcohol.
Substitution: Halogenation reactions where the hydrogen atoms on the benzene ring are replaced by halogens.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction reactions.
Halogenated Derivatives: Formed from substitution reactions.
Scientific Research Applications
4-(Heptyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates.
Medicine: Utilized in the development of medicinal compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-(Hexyloxy)benzoic acid
- 4-(Octyloxy)benzoic acid
- 4-(Nonoxyloxy)benzoic acid
Comparison: 4-(Heptyloxy)benzoic acid is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties compared to its analogs. For example, the length of the alkoxy chain can influence the melting point, solubility, and liquid crystalline behavior of the compound .
Properties
IUPAC Name |
4-heptoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVIYEJYXIDATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036636 | |
Record name | 4-Heptyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-42-1 | |
Record name | 4-(Heptyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15872-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Heptoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptyloxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Heptyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(heptyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HEPTOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ0YZC8ZY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(heptyloxy)benzoic acid in the context of the research presented?
A1: The research focuses on the development of optical modulators using ferroelectric liquid crystal mixtures. While the abstract doesn't explicitly mention this compound, it's plausible that this compound acts as a component of the liquid crystal mixture. Further investigation into the full text of the paper [] would be necessary to confirm its precise role, such as its contribution to the ferroelectric properties, its influence on the phase transition temperatures, or its impact on the overall performance of the optical modulator.
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